

An In-depth Technical Guide to the Chemical Structure of Raphanatin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Raphanatin*

Cat. No.: *B1678812*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

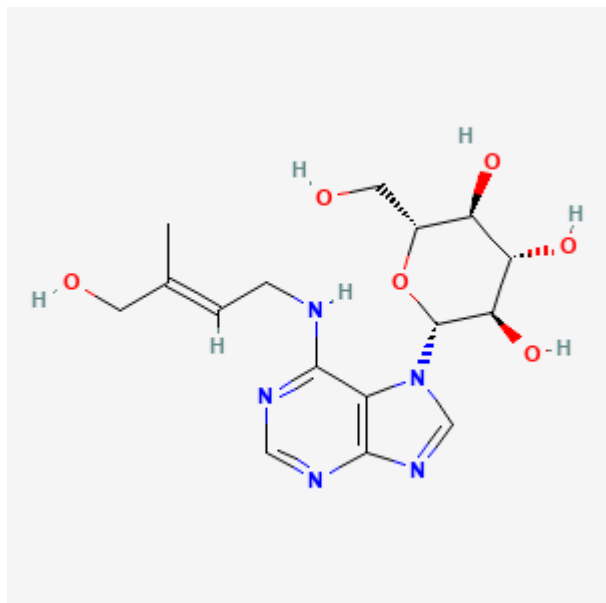
Raphanatin is a naturally occurring cytokinin, a class of plant hormones that regulate various aspects of plant growth and development. Chemically, it is the 7- β -D-glucopyranoside of zeatin, a well-characterized cytokinin. This document provides a comprehensive overview of the chemical structure, properties, and biological context of **Raphanatin**, tailored for a scientific audience.

Chemical Structure and Identification

Raphanatin is structurally composed of a zeatin molecule linked to a β -D-glucose unit at the N7 position of the purine ring. This glycosylation is a common modification of cytokinins in plants, often affecting their transport, storage, and biological activity.

Key Identifiers and Physicochemical Properties

Property	Value	Source
IUPAC Name	(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol	--INVALID-LINK--
Synonyms	Zeatin-7-glucoside, 7-β-D-Glucopyranosylzeatin, trans-Zeatin-7-β-D-glucoside	--INVALID-LINK--
CAS Number	38165-56-9	--INVALID-LINK--
Chemical Formula	C ₁₆ H ₂₃ N ₅ O ₆	--INVALID-LINK--
Molecular Weight	381.38 g/mol	--INVALID-LINK--
SMILES	C/C(=C\CNC1=NC=NC2=C1N(C=N2)[C@H]3--INVALID-LINK--CO)O)O">C@@HO)/CO	--INVALID-LINK--



Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry is a key technique for the identification and quantification of **Raphanatin**. The mzCloud database contains 186 mass spectra for Zeatin-7-N-glucoside, including tandem mass spectrometry (MS/MS) data up to MS⁵, acquired using an Orbitrap Elite instrument with ESI ionization.[1]

Summary of Mass Spectrometry Data for Zeatin-7-N-glucoside

Parameter	Details	Source
Database	mzCloud	--INVALID-LINK--[1]
Number of Spectra	186	[1]
Tandem Spectra	MS ¹ - MS ⁵	[1]
Ionization Method	ESI	[1]
Analyzer	FT (Orbitrap Elite)	[1]

NMR Spectroscopy

While experimentally determined ¹H and ¹³C NMR data for **Raphanatin** (trans-Zeatin-7-glucoside) are not readily available in the searched literature, predicted NMR spectra for the related compound cis-Zeatin-7-N-glucoside can be found in the Human Metabolome Database (HMDB).[2] These predicted spectra can serve as a reference for the structural elucidation of **Raphanatin**.

Predicted NMR Data for cis-Zeatin-7-N-glucoside

Spectrum Type	Frequency	Solvent	Source
¹³ C NMR (1D, predicted)	100 MHz	D ₂ O	--INVALID-LINK--[2]
¹ H NMR (1D, predicted)	100 MHz	D ₂ O	--INVALID-LINK--[2]

Experimental Protocols

Isolation and Purification of Raphanatin from Radish Seedlings (*Raphanus sativus*)

The following is a generalized protocol for the extraction and purification of cytokinins, including **Raphanatin**, from plant tissues, based on common methodologies.

1. Extraction:

- Homogenize fresh or frozen radish seedlings in a suitable solvent, such as 80% methanol or a methanol/water/formic acid mixture, to extract cytokinins.
- Perform the extraction at a low temperature (e.g., -20°C) to minimize enzymatic degradation.
- Centrifuge the homogenate to pellet solid debris and collect the supernatant.

2. Solid-Phase Extraction (SPE):

- Pass the supernatant through a C18 SPE cartridge to retain the cytokinins and remove more polar impurities.
- Wash the cartridge with a low-percentage methanol solution to remove any remaining polar compounds.
- Elute the cytokinins from the cartridge with a higher concentration of methanol.

3. Immunoaffinity Chromatography:

- For highly specific purification, use an immunoaffinity column with immobilized antibodies that recognize zeatin and its derivatives.
- Load the eluate from the SPE step onto the immunoaffinity column.
- Wash the column to remove non-specifically bound compounds.
- Elute the purified cytokinins, including **Raphanatin**, using a suitable buffer.

4. High-Performance Liquid Chromatography (HPLC):

- Further purify and quantify the **Raphanatin** fraction using reversed-phase HPLC, often coupled with a mass spectrometer for detection and identification.

Synthesis of Raphanatin (trans-Zeatin-7-β-D-glucoside)

The synthesis of **Raphanatin** can be achieved through the enzymatic glycosylation of trans-zeatin.

Reaction: $\text{UDP-glucose} + \text{trans-Zeatin} \rightleftharpoons \text{UDP} + \text{trans-Zeatin-7-}\beta\text{-D-glucoside}$

Enzyme: Zeatin O-glucosyltransferase (ZOG)

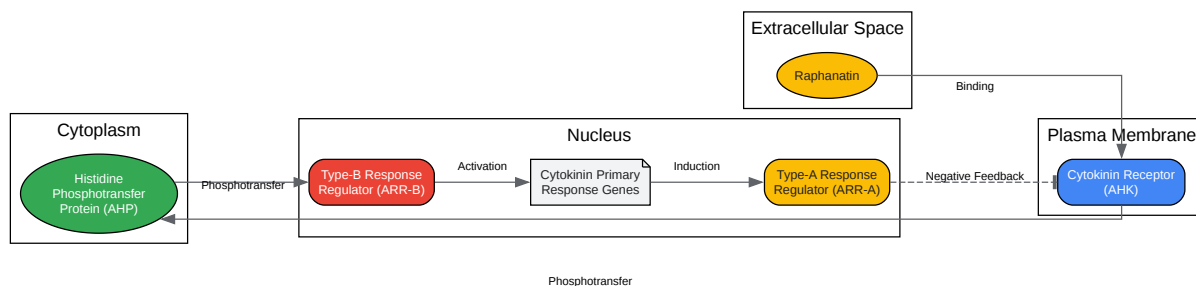
Protocol Outline:

- Incubate trans-zeatin with UDP-glucose in a suitable buffer.
- Add the enzyme Zeatin O-glucosyltransferase to initiate the reaction.
- Monitor the reaction progress using techniques like HPLC.
- Purify the resulting trans-Zeatin-7-β-D-glucoside (**Raphanatin**) from the reaction mixture using chromatographic methods.

Biological Activity and Signaling Pathway

Raphanatin, as a cytokinin glucoside, is generally considered a storage or transport form of the active cytokinin, trans-zeatin.^{[3][4]} While N-glucosides were traditionally thought to be inactive, recent studies suggest they can be converted back to the active free base form in vivo, thereby influencing plant development.^{[3][5]}

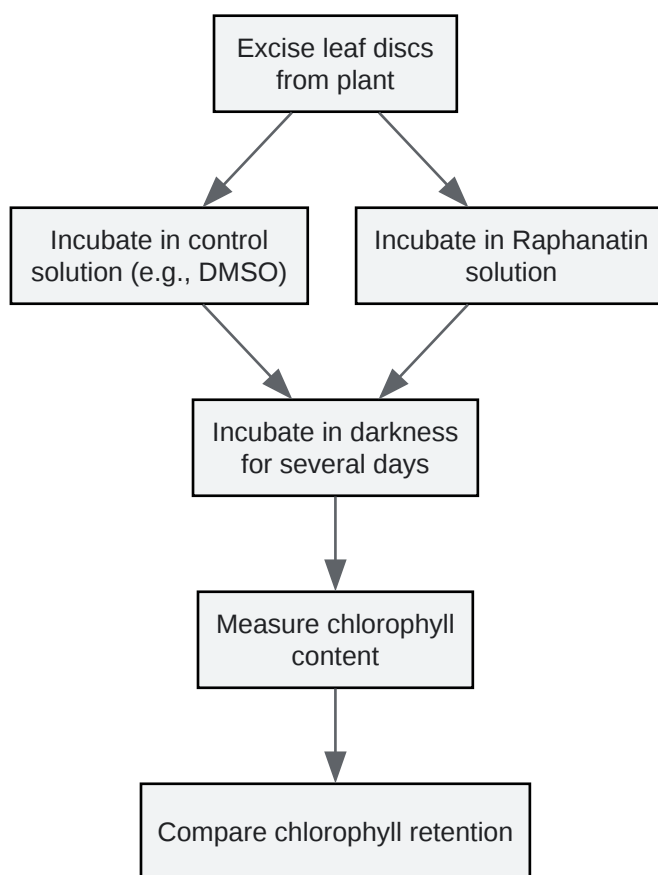
The biological activity of cytokinins is mediated through a two-component signaling (TCS) pathway.^[3]



[Click to download full resolution via product page](#)

Caption: Cytokinin signaling pathway initiated by **Raphanatin** binding.

Workflow for Cytokinin Activity Bioassay (e.g., Senescence Delay)



[Click to download full resolution via product page](#)

Caption: Workflow for a cytokinin senescence delay bioassay.

Conclusion

Raphanatin, or zeatin-7-glucoside, is a significant metabolite of the cytokinin zeatin. While its chemical structure is well-established, further research is needed to fully characterize its spectroscopic properties and to develop detailed, standardized protocols for its isolation and synthesis. Understanding the biological activity of **Raphanatin** and its role in the complex network of cytokinin signaling remains an active area of investigation with implications for agriculture and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for cis-Zeatin-7-N-glucoside (HMDB0012201) [hmdb.ca]
- 3. Frontiers | New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants [frontiersin.org]
- 4. Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Raphanatin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678812#what-is-the-chemical-structure-of-raphanatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com